

Application Notes and Protocols: Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(2-methoxyethyl)acetamide

Cat. No.: B076922

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Abstract

This document provides a detailed synthesis protocol for **2-cyano-N-(2-methoxyethyl)acetamide**, a valuable building block in organic synthesis and medicinal chemistry. The synthesis is based on the aminolysis of ethyl cyanoacetate with 2-methoxyethylamine. This protocol is adapted from established procedures for the synthesis of analogous N-alkyl cyanoacetamides. Included are a comprehensive experimental protocol, a summary of materials and expected products, and a visual representation of the synthesis workflow.

Introduction

N-substituted cyanoacetamides are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The title compound, **2-cyano-N-(2-methoxyethyl)acetamide** (CAS No. 15029-44-4), possesses multiple reactive sites, making it an attractive starting material for the construction of more complex molecular architectures for drug discovery and development. The protocol described herein offers a straightforward and efficient method for the preparation of this compound.

Data Presentation

The following table summarizes the key reactants and the expected product for the synthesis of **2-cyano-N-(2-methoxyethyl)acetamide**.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent	Amount (mmol)	Mass/Volume
Reactants						
Ethyl cyanoacetate	105-56-6	C5H7NO2	113.12	1.0	50	5.66 g
2-Methoxyethylamine	109-85-3	C3H9NO	75.11	1.1	55	4.13 g
Tetrahydrofuran (THF), anhydrous	109-99-9	C4H8O	72.11	-	-	100 mL
Product						
2-cyano-N-(2-methoxyethyl)acetamide	15029-44-4	C6H10N2O2	142.16	1.0	~40 (Est. 80%)	~5.69 g

Note: The yield is an estimate based on similar reactions and may vary.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 2-cyano-N-methylacetamide.

Materials:

- Ethyl cyanoacetate (99%)

- 2-Methoxyethylamine (99%)
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyethylamine (4.13 g, 55 mmol) in 50 mL of anhydrous tetrahydrofuran.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Ethyl Cyanoacetate:** Add ethyl cyanoacetate (5.66 g, 50 mmol) dropwise to the cooled solution of 2-methoxyethylamine over a period of 30 minutes with continuous stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 16-18 hours).
- **Solvent Removal:** After the reaction is complete, remove the tetrahydrofuran by distillation under reduced pressure using a rotary evaporator.
- **Workup and Purification:** The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure **2-cyano-N-(2-methoxyethyl)acetamide**.

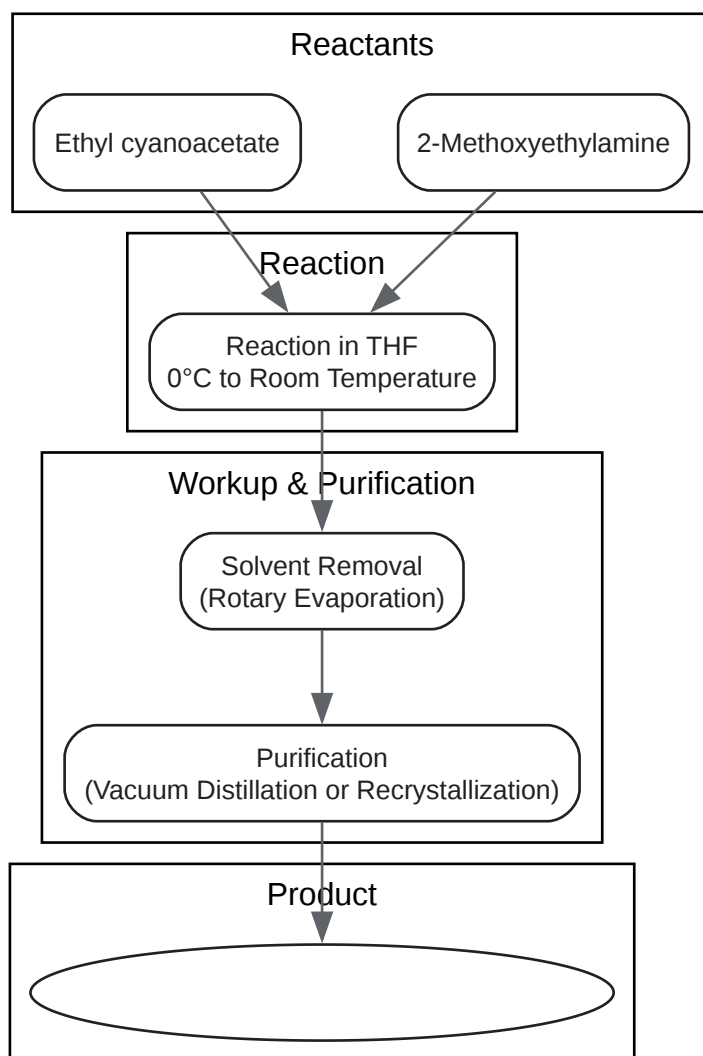
Characterization:

The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Visualization

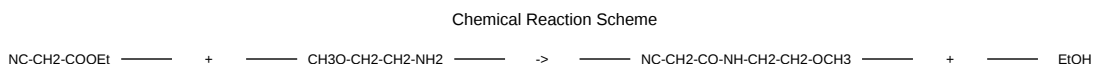
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of **2-cyano-N-(2-methoxyethyl)acetamide**.

Synthesis of 2-cyano-N-(2-methoxyethyl)acetamide



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Caption: Reaction workflow for the synthesis of **2-cyano-N-(2-methoxyethyl)acetamide**.



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